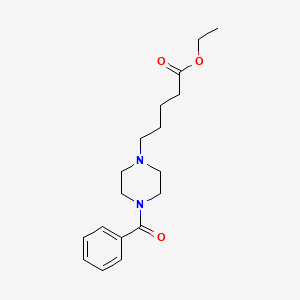
Ethyl 5-(4-benzoylpiperazin-1-YL)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a piperazine ring substituted with a benzoyl group and an ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate typically involves the reaction of 4-benzoylpiperazine with ethyl 5-bromopentanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzoyl group may enhance the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing the active piperazine derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(4-benzoylpiperazin-1-yl)butanoate
- Ethyl 6-(4-benzoylpiperazin-1-yl)hexanoate
- Methyl 5-(4-benzoylpiperazin-1-yl)pentanoate
Uniqueness
This compound is unique due to its specific chain length and ester functionality, which can influence its reactivity and biological activity. The presence of the benzoyl group on the piperazine ring also contributes to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
62522-28-5 |
|---|---|
Formule moléculaire |
C18H26N2O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
ethyl 5-(4-benzoylpiperazin-1-yl)pentanoate |
InChI |
InChI=1S/C18H26N2O3/c1-2-23-17(21)10-6-7-11-19-12-14-20(15-13-19)18(22)16-8-4-3-5-9-16/h3-5,8-9H,2,6-7,10-15H2,1H3 |
Clé InChI |
UYRGRVPQZCRHCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCN1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)

![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)
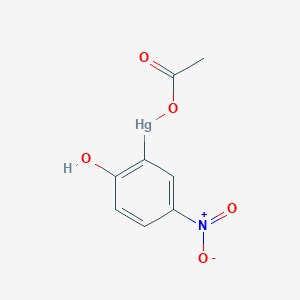
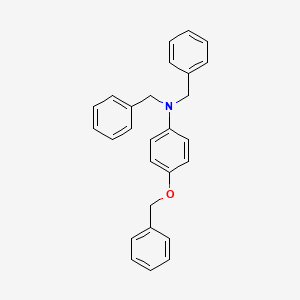

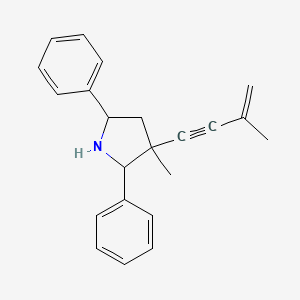
![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
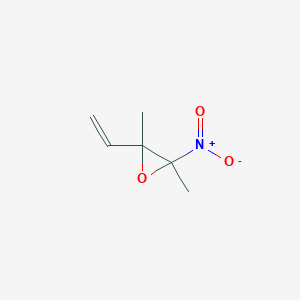
![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)


